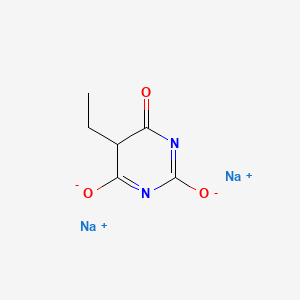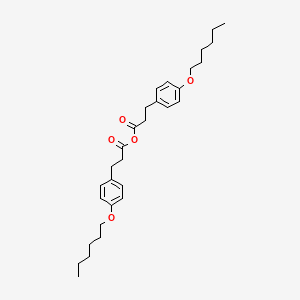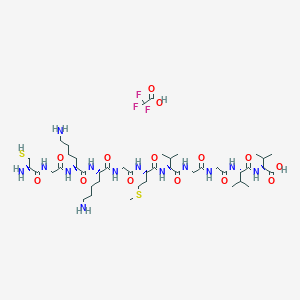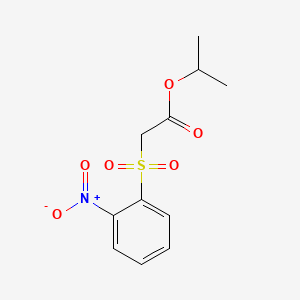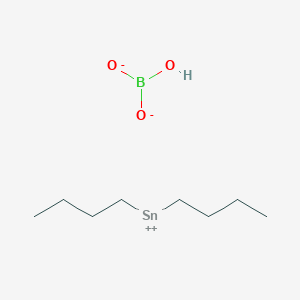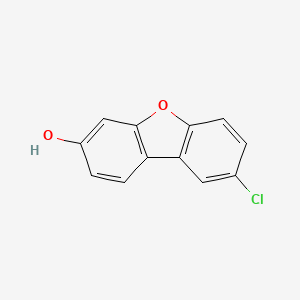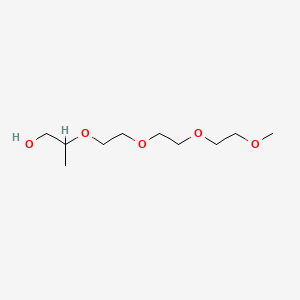
9-Methylbenzo(k)fluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused aromatic rings. This compound is a derivative of benzo(k)fluoranthene, where a methyl group is attached to the ninth position of the benzo(k)fluoranthene skeleton. PAHs like this compound are known for their stability and persistence in the environment, as well as their potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(k)fluoranthene typically involves the alkylation of benzo(k)fluoranthene. One common method is the Friedel-Crafts alkylation, where benzo(k)fluoranthene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the 9-methyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 9-Methylbenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated products.
Substitution: Nitro- and sulfonic acid derivatives.
科学研究应用
9-Methylbenzo(k)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Research on its biological activity helps in understanding the toxicological effects of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the assessment of health risks associated with PAH exposure.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent probes.
作用机制
The mechanism of action of 9-Methylbenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. Key molecular targets include DNA, enzymes involved in metabolic activation, and antioxidant defense systems.
相似化合物的比较
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 9-Methylbenzo(k)fluoranthene is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. Compared to its non-methylated counterparts, it may exhibit different solubility, stability, and interaction with biological molecules. The methyl group can also affect the compound’s photophysical properties, making it useful in specific industrial applications.
属性
CAS 编号 |
95741-55-2 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
9-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-8-9-15-11-19-17-6-2-4-14-5-3-7-18(21(14)17)20(19)12-16(15)10-13/h2-12H,1H3 |
InChI 键 |
NJAFVWDEOZWHEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


